SY-9 NHS ester

Description

Historical Evolution of N-Hydroxysuccinimide (NHS) Ester Chemistry

The development of NHS esters emerged from mid-20th century advancements in peptide synthesis. In 1955, Bodánszky's work on oxytocin synthesis demonstrated the utility of activated esters for forming stable amide bonds, paving the way for N-hydroxyphthalimide esters in 1961. The breakthrough came in 1963 when Anderson and colleagues introduced N-hydroxysuccinimide esters (NHS-esters), which offered superior water solubility of byproducts compared to earlier derivatives. This innovation addressed critical limitations in purification processes, particularly for biological macromolecules.

The chemical rationale for NHS esters lies in their ability to form stable active intermediates. As shown in Figure 1, the reaction between carboxylic acids and NHS in the presence of carbodiimide coupling agents (e.g., DCC or EDC) generates an O-acylisourea intermediate, which subsequently reacts with NHS to yield the active ester. This mechanism, represented by the general equation:

$$ \text{RCOOH} + \text{NHS} \xrightarrow{\text{EDC}} \text{RCOO-NHS} + \text{Urea byproduct} $$

enables efficient conjugation under mild aqueous conditions. The advent of sulfo-NHS esters further enhanced water solubility, expanding applications in surface functionalization and live-cell labeling.

Role of SY-9 NHS Ester in Modern Bioconjugation Paradigms

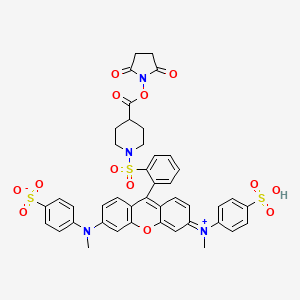

This compound exemplifies the evolution of NHS chemistry into specialized fluorescent quenchers. Its structure combines:

- A xanthene core (λ~abs~ ≈560 nm) for broad visible absorption

- Dual sulfonate groups enhancing water solubility (logP reduced by ≈1.5 units vs non-sulfonated analogs)

- A piperidine-linked NHS ester group with enhanced hydrolytic stability (t~1/2~ >4h in pH 7.4 buffer)

This configuration enables dual functionality:

- FRET Applications : As a dark quencher paired with fluorophores like fluorescein or Cy3, SY-9's absorption spectrum (500-650 nm) provides >90% energy transfer efficiency when positioned <50Å from the donor.

- Protein-Polymer Conjugation : The NHS ester reacts selectively with lysine ε-amines (k~2~ ≈10^3 M^-1^s^-1^) to create stable amide bonds, enabling controlled labeling ratios.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Relevance to Bioconjugation |

|---|---|---|

| Molecular Weight | 915.0 g/mol | Predicts membrane permeability |

| Topological Polar SA | 253 Ų | Influences solubility in PBS |

| Rotatable Bond Count | 10 | Impacts linker flexibility |

| H-Bond Acceptors | 15 | Enhances aqueous solubility |

The compound's modular design allows customization through:

- Variation of the xanthene substituents to shift absorption maxima

- Substitution of sulfonate groups with alternative polar moieties

- Integration of cleavable linkers (e.g., disulfide bonds) for controlled release

Recent applications include:

Properties

Molecular Formula |

C43H38N4O13S3 |

|---|---|

Molecular Weight |

915.0 g/mol |

IUPAC Name |

4-[[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-[methyl-(4-sulfophenyl)azaniumylidene]xanthen-3-yl]-methylamino]benzenesulfonate |

InChI |

InChI=1S/C43H38N4O13S3/c1-44(28-7-13-32(14-8-28)62(53,54)55)30-11-17-34-37(25-30)59-38-26-31(45(2)29-9-15-33(16-10-29)63(56,57)58)12-18-35(38)42(34)36-5-3-4-6-39(36)61(51,52)46-23-21-27(22-24-46)43(50)60-47-40(48)19-20-41(47)49/h3-18,25-27H,19-24H2,1-2H3,(H-,53,54,55,56,57,58) |

InChI Key |

UFGPPUDYRGLQJT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=C(C=C5)S(=O)(=O)O)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of this compound generally follows a two-step process:

Synthesis of the SY-9 dye core: The SY-9 dye is synthesized through multi-step organic synthesis involving the formation of the chromophore with the desired hydrophilic properties. This step typically involves condensation reactions, aromatic substitutions, and functional group transformations to install the carboxyl group at the appropriate position on the dye scaffold.

Activation of the carboxyl group to NHS ester: The free carboxyl group on SY-9 is converted to an active ester by reaction with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This step forms the this compound, which is isolated and purified for use in bioconjugation.

Detailed Reaction Conditions

- Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) are commonly used solvents to dissolve both the SY-9 dye and NHS.

- Coupling agents: DCC or DIC are added to activate the carboxyl group by forming an O-acylisourea intermediate, which then reacts with NHS to form the NHS ester.

- Temperature: Reactions are typically performed at 0°C to room temperature to minimize side reactions and hydrolysis.

- Reaction time: 1-4 hours, monitored by thin-layer chromatography (TLC) or HPLC to confirm completion.

- Workup: After reaction, the dicyclohexylurea (DCU) byproduct is filtered off, and the crude product is purified by preparative HPLC or silica gel chromatography.

Representative Reaction Scheme

$$

\text{SY-9-COOH} + \text{NHS} + \text{DCC} \rightarrow \text{SY-9-NHS ester} + \text{DCU}

$$

Purification and Characterization

- Purification: Preparative reversed-phase HPLC is the preferred method to purify this compound, ensuring removal of unreacted dye, NHS, and urea byproducts.

- Characterization:

- Mass spectrometry (ESI-MS) confirms molecular weight (expected m/z = 914.97).

- UV-Vis spectroscopy confirms absorption maximum at 560 nm.

- NMR spectroscopy can be used to verify the chemical structure and purity.

Analytical Data Table for this compound Preparation

| Parameter | Details |

|---|---|

| Starting material | SY-9 dye with free carboxyl group |

| Activation reagent | N-Hydroxysuccinimide (NHS) |

| Coupling agent | Dicyclohexylcarbodiimide (DCC) or DIC |

| Solvent | Anhydrous DMF or DCM |

| Temperature | 0°C to room temperature |

| Reaction time | 1-4 hours |

| Purification method | Preparative reversed-phase HPLC |

| Characterization methods | ESI-MS, UV-Vis, NMR |

| Storage | -20°C |

| Solubility | DMSO, DMF |

Comparative Notes on Related NHS Ester Syntheses

The preparation of this compound shares similarities with other NHS ester dyes such as IRDye800CW, Cy5.5, and Cy7 NHS esters, which are also synthesized by coupling the dye carboxyl group with NHS using carbodiimide chemistry in DMSO or DMF solvents under mild conditions. These reactions typically achieve yields ranging from 55% to 85% after purification by HPLC.

Chemical Reactions Analysis

Reaction Mechanism with Primary Amines

SY-9 NHS ester reacts with primary amines (e.g., lysine ε-amines or N-terminal amines) through nucleophilic acyl substitution. The reaction proceeds as follows:

-

Nucleophilic attack : The primary amine attacks the electrophilic carbonyl carbon of the NHS ester.

-

Tetrahedral intermediate : A transient tetrahedral intermediate forms.

-

Leaving group elimination : N-hydroxysuccinimide (NHS) is released as a byproduct.

-

Amide bond formation : A stable covalent bond is formed between SY-9 and the target molecule .

Key Reaction Parameters

Competing Hydrolysis Reaction

The NHS ester group undergoes hydrolysis in aqueous solutions, competing with amine conjugation:

Hydrolysis Half-Lives

| pH | Temperature | Half-Life |

|---|---|---|

| 7.0 | 0°C | 4–5 hours |

| 8.6 | 4°C | 10 minutes |

Hydrolysis rates increase with pH and temperature, necessitating rapid conjugation under alkaline conditions .

Reactivity with Non-Amine Nucleophiles

While this compound primarily targets primary amines, it can react with other nucleophiles under specific conditions:

These side reactions are minimized by optimizing pH (7.2–8.5) and reaction time (0.5–4 hours) .

Solubility and Solvent Effects

This compound’s solubility profile impacts reaction efficiency:

| Solvent | Solubility | Role in Reaction |

|---|---|---|

| DMSO/DMF | High | Dissolves SY-9 for aqueous reactions |

| Water | Limited | Requires organic solvent carrier (≤10%) |

Organic solvents improve reagent stability and reduce hydrolysis .

Interfering Agents

| Agent | Concentration Limit | Effect |

|---|---|---|

| Sodium azide | ≤3 mM | Minimal interference |

| Thimerosal | ≤0.02 mM | Compatible at low concentrations |

| Glycerol | >20% | Reduces reaction efficiency |

Comparative Reactivity: NHS vs. Sulfo-NHS Esters

| Property | This compound | Sulfo-NHS Esters |

|---|---|---|

| Water solubility | Low (requires DMSO) | High (sulfonate group) |

| Membrane permeability | Yes | No (cell surface only) |

| Reaction rate | Similar | Similar |

This compound’s versatility in bioconjugation stems from its robust reactivity with amines, controlled hydrolysis kinetics, and adaptability to diverse experimental conditions. Its applications in FRET and protein labeling underscore its importance in biochemical research .

Scientific Research Applications

SY-9 NHS ester is widely used in various scientific research applications:

Mechanism of Action

SY-9 NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of a covalent amide bond. This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .

Comparison with Similar Compounds

Key Characteristics:

- Chemical Structure : SY-9 NHS ester is a hydrophilic derivative of SY-7 (equivalent to QSY®-7), modified to enhance solubility in aqueous environments .

- Reactivity : Targets primary amines (e.g., lysine residues in proteins, amine-modified oligonucleotides) via its NHS ester group, forming stable amide bonds under pH 7–9 conditions .

- Molar Extinction Coefficient: 85,000 cm⁻¹M⁻¹, enabling efficient quenching across a broad range .

- Solubility : Dissolves in DMSO and DMF, facilitating labeling in organic-aqueous mixed systems .

- Applications : FRET-based assays, protease activity monitoring, and molecular beacon design .

Comparison with Similar Compounds

This compound is part of a family of dark quenchers and NHS ester-based labeling reagents. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

SY-7 vs. SY-9 : SY-9 exhibits superior hydrophilicity compared to SY-7, reducing aggregation in aqueous solutions and improving labeling efficiency in biological systems . However, SY-7 has a marginally higher extinction coefficient (90,000 vs. 85,000 cm⁻¹M⁻¹), which may enhance quenching at lower concentrations .

QSY®-21 : Operates in the far-red spectrum (600–700 nm), making it suitable for in vivo imaging with reduced background interference. However, its quenching efficiency is lower than SY-9 in the visible range .

Cy5 NHS Ester : A fluorescent dye rather than a quencher, Cy5 excels in red-region applications but requires spectral separation from SY-9 in multiplex assays .

FRET Probe Efficiency

This compound demonstrates robust quenching in FRET pairs. For example, when paired with fluorescein (emission ~520 nm), SY-9 achieves >95% quenching efficiency in peptide-based protease sensors . This performance surpasses SY-7 in hydrophilic environments due to reduced nonspecific binding .

Stability and Compatibility

- pH Sensitivity : SY-9 maintains stable amide bond formation at pH 7–9, comparable to other NHS esters like QSY®-21 .

- Solvent Flexibility : Unlike Cy5 NHS ester, which requires solubilizing agents, SY-9 is compatible with DMSO and DMF, enabling direct integration into organic synthesis workflows .

Limitations

- Spectral Overlap: SY-9’s broad quenching range (500–600 nm) may interfere with near-infrared probes in multiplex setups, necessitating careful donor-acceptor pairing .

- Cost : Higher molecular weight and specialized synthesis contribute to a ~20% cost premium over SY-7 .

Q & A

Q. What are the optimal solvent systems and conjugation protocols for labeling amino-modified biomolecules with SY-9 NHS ester?

this compound exhibits solubility in polar organic solvents like DMF or DMSO, but low solubility in aqueous buffers. For conjugation:

- Protocol : Dissolve this compound in anhydrous DMSO (5–10 mM stock). Add to the target biomolecule (e.g., peptide, protein) in a pH 8.5–9.0 buffer (e.g., 0.1 M sodium bicarbonate). Use a 5–10:1 molar excess of dye-to-biomolecule. Incubate 1–2 hours at 4°C in the dark. Purify via size-exclusion chromatography or dialysis .

- Critical Step : Avoid moisture during dissolution to prevent premature hydrolysis of the NHS ester group .

Q. How can researchers verify the purity and labeling efficiency of this compound conjugates?

- Purity Verification : Use HPLC (C18 column) with UV-Vis detection (λ = 488–568 nm) to confirm dye homogeneity.

- Labeling Efficiency : Calculate dye-to-protein ratio (DPR) via absorbance:

where (extinction coefficient) and (e.g., 280 nm for BSA) are literature-derived .

Q. What storage conditions ensure this compound stability for long-term experiments?

Store lyophilized this compound at –20°C in a desiccated environment. Post-reconstitution in DMSO, aliquot to avoid freeze-thaw cycles and use within 1 week. Degradation is indicated by precipitation or color shift .

Advanced Research Questions

Q. How should researchers design experiments to address inconsistent labeling efficiency across biological replicates?

- Systematic Variables : Test pH (8.0–9.5), reaction time (0.5–4 hours), and solvent purity. Use a Design of Experiments (DoE) approach to identify critical factors.

- Statistical Validation : Apply ANOVA or mixed-effects models to assess variability sources. Consult a statistician for power analysis to determine adequate sample sizes .

Q. What methodologies enable quantitative analysis of this compound’s photostability in live-cell imaging applications?

- Photobleaching Assay : Irradiate labeled cells at λ = 488–568 nm using a confocal microscope. Quantify fluorescence decay over time via:

where is the photobleaching rate. Compare with controls (e.g., ROX NHS ester) .

- Data Interpretation : Use nonlinear regression to model decay kinetics and assess statistical significance via t-tests or bootstrapping .

Q. How can this compound be integrated into Förster Resonance Energy Transfer (FRET) assays to study protein-protein interactions?

- Pairing Strategy : Use SY-9 (donor) with a compatible acceptor dye (e.g., Cy5). Validate spectral overlap using emission/excitation scans.

- FRET Efficiency Calculation :

where is fluorescence lifetime measured via time-correlated single-photon counting (TCSPC) .

Q. What experimental controls are essential to validate specificity in SY-9-labeled oligo probes for qPCR applications?

- Negative Controls : Unlabeled probes, scrambled sequences.

- Competitive Binding : Add excess unlabeled target to confirm signal reduction.

- Cross-Validation : Compare with SYBR Green or TaqMan probes for concordance in Ct values .

Methodological Best Practices

- Ethical Considerations : Include reagent batch numbers, storage conditions, and conjugation protocols in published methods to ensure reproducibility .

- Data Reporting : Use tables to summarize dye properties (e.g., extinction coefficients, quantum yield) and statistical outputs (e.g., p-values, confidence intervals) .

- Comparative Studies : Benchmark SY-9 against structurally similar dyes (e.g., SY-7, SY-21) in terms of photostability, solubility, and nonspecific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.